Cas no 2138243-31-7 (Ethanone, 1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]-, rel-)
Ethanone, 1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]-, rel- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]-, rel-
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- Inchi: 1S/C6H9F2NO/c1-3(10)5-4(2-9)6(5,7)8/h4-5H,2,9H2,1H3/t4-,5+/m1/s1
- InChI Key: SRMNEVNLEIAVIN-UHNVWZDZSA-N
- SMILES: C(=O)([C@H]1[C@@H](CN)C1(F)F)C
Ethanone, 1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]-, rel- Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-799368-0.05g |
rac-1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]ethan-1-one |
2138243-31-7 | 95.0% | 0.05g |
$888.0 | 2025-02-21 | |
| Enamine | EN300-799368-0.1g |
rac-1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]ethan-1-one |
2138243-31-7 | 95.0% | 0.1g |
$930.0 | 2025-02-21 | |
| Enamine | EN300-799368-0.25g |
rac-1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]ethan-1-one |
2138243-31-7 | 95.0% | 0.25g |
$972.0 | 2025-02-21 | |
| Enamine | EN300-799368-0.5g |
rac-1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]ethan-1-one |
2138243-31-7 | 95.0% | 0.5g |
$1014.0 | 2025-02-21 | |
| Enamine | EN300-799368-1.0g |
rac-1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]ethan-1-one |
2138243-31-7 | 95.0% | 1.0g |
$1057.0 | 2025-02-21 | |
| Enamine | EN300-799368-2.5g |
rac-1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]ethan-1-one |
2138243-31-7 | 95.0% | 2.5g |
$2071.0 | 2025-02-21 | |
| Enamine | EN300-799368-5.0g |
rac-1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]ethan-1-one |
2138243-31-7 | 95.0% | 5.0g |
$3065.0 | 2025-02-21 | |
| Enamine | EN300-799368-10.0g |
rac-1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]ethan-1-one |
2138243-31-7 | 95.0% | 10.0g |
$4545.0 | 2025-02-21 |
Ethanone, 1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]-, rel- Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on Ethanone, 1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]-, rel-
Comprehensive Analysis of Ethanone, 1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]-, rel- (CAS No. 2138243-31-7)
The compound Ethanone, 1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]-, rel- (CAS No. 2138243-31-7) is a specialized organic molecule with a unique cyclopropyl backbone and difluoromethyl functional groups. Its structural complexity and stereochemistry make it a subject of interest in pharmaceutical research, particularly in the development of novel bioactive compounds. The presence of both aminomethyl and difluorocyclopropyl moieties suggests potential applications in drug design, where such groups are often leveraged for their metabolic stability and binding affinity.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds, such as Ethanone, 1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]-, rel-, due to their ability to modulate pharmacokinetic properties. Fluorine atoms are known to enhance lipophilicity and bioavailability, making this compound a candidate for further investigation in targeted drug delivery systems. Researchers are particularly interested in its potential role in central nervous system (CNS) therapeutics, where fluorinated molecules often exhibit improved blood-brain barrier penetration.
The stereochemical designation (1R,3S) indicates that this compound exists as a relative stereoisomer, which is crucial for its biological activity. Stereoselective synthesis of such molecules is a growing area of focus, as enantiopure compounds often demonstrate superior efficacy and reduced side effects. This aligns with the broader trend in precision medicine, where molecular specificity is paramount. The aminomethyl group further opens avenues for derivatization, enabling the creation of libraries of analogs for high-throughput screening.
From a synthetic perspective, the preparation of Ethanone, 1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]-, rel- involves multi-step organic transformations, including cyclopropanation and fluorination reactions. These processes are often optimized using flow chemistry techniques, which improve yield and scalability. The compound's CAS No. 2138243-31-7 serves as a unique identifier in chemical databases, facilitating its tracking in global research efforts.
Environmental and regulatory considerations are also critical when working with fluorinated compounds. While Ethanone, 1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]-, rel- is not classified as hazardous, its derivatives must be evaluated for green chemistry compliance. Sustainable synthesis methods, such as catalytic fluorination, are gaining traction to minimize waste and energy consumption. This reflects the industry's shift toward eco-friendly pharmaceutical manufacturing.
In the context of AI-driven drug discovery, compounds like Ethanone, 1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]-, rel- are increasingly analyzed using machine learning models to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. Such tools accelerate the identification of promising candidates, reducing the time and cost associated with traditional screening. This synergy between computational chemistry and experimental validation is reshaping modern drug development pipelines.
Looking ahead, the demand for fluorinated building blocks in bioconjugation and proteolysis-targeting chimeras (PROTACs) is expected to rise. The versatility of Ethanone, 1-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]-, rel- positions it as a valuable intermediate in these cutting-edge applications. As research continues, its role in addressing unmet medical needs, particularly in neurodegenerative diseases and oncology, will likely expand.
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